SAR7334 vs. BI-749327: Comparable In Vivo Efficacy in Exercise Pressor Reflex at Lower Administered Dose
In a 2024 head-to-head in vivo study, SAR7334 and the high-selectivity TRPC6 antagonist BI-749327 were directly compared for their ability to modulate the exercise pressor reflex in male decerebrated Sprague-Dawley rats [1]. Both compounds were administered via intravenous injection, and both significantly decreased the reflex pressor and renal sympathetic nerve activity (RSNA) responses to static muscle contraction and passive stretch [1]. Notably, SAR7334 achieved these effects at a dose of 7 μg/kg, compared to 12 μg/kg for BI-749327 [1].
| Evidence Dimension | In vivo efficacy: reduction in pressor response to static muscle contraction |
|---|---|
| Target Compound Data | SAR7334 (7 μg/kg i.v.): 32–42% reduction in pressor response (P < 0.05) |
| Comparator Or Baseline | BI-749327 (12 μg/kg i.v.): 32–42% reduction in pressor response (P < 0.05) |
| Quantified Difference | Comparable efficacy at 1.7-fold lower dose (7 vs. 12 μg/kg) |
| Conditions | Male decerebrated Sprague-Dawley rats; static contraction of triceps surae muscles; blood pressure and RSNA recordings |
Why This Matters
For researchers requiring validated in vivo TRPC6 inhibition in cardiovascular or autonomic neuroscience models, SAR7334 offers a dose-advantage alternative to BI-749327 with head-to-head published comparability.
- [1] Ducrocq GP, et al. Inhibition and potentiation of the exercise pressor reflex by pharmacological modulation of TRPC6 in male rats. J Physiol. 2024;603(18):5027–5052. View Source
